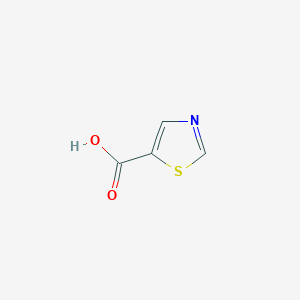
噻唑-5-羧酸
描述
Thiazole-5-carboxylic acid is a compound with the empirical formula C4H3NO2S . It has a molecular weight of 129.14 . It is used in laboratory chemicals .
Synthesis Analysis
Thiazole-5-carboxylic acid derivatives have been synthesized for various studies. For instance, a series of 22 compounds of thiazole-5-carboxylic acid derivatives was designed and synthesized for a study on xanthine oxidase inhibitors . Another study synthesized a new series of 2-sulfur-substituted thiazole carboxanilides via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .Molecular Structure Analysis
The molecular structure of Thiazole-5-carboxylic acid has been studied using density functional theory (DFT) with B3LYP/6-311++G (d,p) level of approximation .Chemical Reactions Analysis
Thiazole-5-carboxylic acid derivatives have been tested against the xanthine oxidase enzyme by spectrophotometric assay . They have also been used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .科学研究应用
Xanthine Oxidase Inhibitors
Thiazole-5-carboxylic acid derivatives have been found to be potent xanthine oxidase inhibitors . A series of 22 compounds of thiazole-5-carboxylic acid derivatives was designed and synthesized, and most of them were found active against the xanthine oxidase enzyme . The most potent compound, GK-20, had an IC50 value of 0.45µM .
Fungicidal Activities
Thiazole-5-carboxylic acid derivatives have also been used in the development of fungicides . A new series of 2-sulfur substituted thiazole carboxanilides was designed and synthesized, and they showed remarkable fungicidal activities against Rhizoctonia solani . The most potent compound, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide, had a fungicidal EC50 of 1.28 mg/L, comparable to that of Thifluzamide .
Pharmaceuticals
Thiazole-5-carboxylic acid is an important raw material and intermediate used in organic synthesis, particularly in the pharmaceutical industry . It’s used in the synthesis of various drugs due to its broad-spectrum of biological activities .
Agrochemicals
Thiazole-5-carboxylic acid is also used in the synthesis of agrochemicals . Its derivatives have been widely employed in the fields of agrochemicals due to their diverse biological activities .
Dyestuff
In addition to pharmaceuticals and agrochemicals, Thiazole-5-carboxylic acid is also used in the dyestuff industry . It serves as an important intermediate in the synthesis of various dyes.
Medicinal Chemistry Research
Thiazole-5-carboxylic acid and its derivatives play a significant role in medicinal chemistry research . They are used in the design and synthesis of new compounds with potential therapeutic applications.
作用机制
Target of Action
Thiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of the enzyme xanthine oxidase . Xanthine oxidase is a form of xanthine oxidoreductase, a molybdoflavoprotein that plays a crucial role in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .
Mode of Action
The mode of action of Thiazole-5-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the enzyme, blocking its catalytic active site and preventing the substrate from binding . This inhibits the enzyme’s activity, leading to a decrease in the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by Thiazole-5-carboxylic acid is the purine metabolism pathway, specifically the conversion of hypoxanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Thiazole-5-carboxylic acid disrupts this pathway, reducing the production of uric acid .
Result of Action
The inhibition of xanthine oxidase by Thiazole-5-carboxylic acid results in a decrease in the production of uric acid . This could potentially be beneficial in the treatment of conditions associated with elevated uric acid levels, such as gout and certain types of kidney stones .
安全和危害
未来方向
属性
IUPAC Name |
1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFSQQHQPPKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162959 | |
| Record name | Thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-5-carboxylic acid | |
CAS RN |
14527-41-4 | |
| Record name | 5-Thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A1: The molecular formula is C6H4F3NO2S, and the molecular weight is 215.17 g/mol. []
Q2: What spectroscopic data is available for characterizing thiazole-5-carboxylic acid derivatives?
A2: Various spectroscopic techniques have been employed, including:* NMR spectroscopy (1H, 13C, and even 19F for fluorinated derivatives): This provides information about the structure and conformation of the molecules. [, , , , , ] * FT-IR spectroscopy: This helps identify functional groups and analyze hydrogen bonding patterns. []* Mass spectrometry: This confirms the molecular weight and identifies fragmentation patterns. [, , , ]* X-ray crystallography: This provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , ]
Q3: How does the substitution on the thiazole ring influence biological activity?
A3: The type and position of substituents on the thiazole ring significantly affect the activity and potency of the compound. For instance, in a study on 2-arylamino-thiazole-5-carboxylic acid amide derivatives, the presence of a 4-amino group on the thiazole ring was crucial for potent activation of α7 nAChR currents, compared to a 4-methyl group substitution. []
Q4: Can modifying the carboxylic acid group at the 5-position alter the properties of thiazole-5-carboxylic acid derivatives?
A4: Yes, modifying the carboxylic acid group significantly impacts the compounds' properties. For example, esterification with basic groups like diethylaminoethyl resulted in compounds exhibiting spasmolytic properties and stimulant effects on the central nervous system. [] Amide formation with various substituted anilines has been explored for antibacterial activity. []
Q5: Are there studies investigating the impact of substituent modifications on the physicochemical properties of thiazole-based peptidomimetics?
A5: Yes, research on 1,3-thiazole-based peptidomimetics revealed that incorporating 4-amino-thiazole-5-carboxylic acid into peptide sequences influenced their conformational preferences, specifically inducing β-turn structural motifs. These modifications also affected the physicochemical properties of the resulting molecules. []
Q6: What are the potential therapeutic applications of thiazole-5-carboxylic acid derivatives?
A6: Research suggests potential applications in various areas, including:* Treatment of gout and hyperuricemia: Febuxostat, a thiazole-5-carboxylic acid derivative, acts as a xanthine oxidase inhibitor and is used to manage these conditions. [, , , , , ] * Antiplatelet agents: Some derivatives show promising antiplatelet activity. []* Antibacterial agents: Certain derivatives demonstrate antibacterial activity against phytopathogenic organisms. []* Potential anticancer agents: Early research suggests some derivatives might have anticancer properties, specifically against head and neck squamous cell carcinoma. []
Q7: How do thiazole-5-carboxylic acid derivatives interact with their biological targets?
A7: The mechanism of action depends on the specific derivative and its target. For example:
- Febuxostat: This compound inhibits xanthine oxidase, an enzyme involved in uric acid production. It exhibits mixed-type inhibition, interacting with both the oxidized and reduced forms of the enzyme. [, ]
- 2-Arylamino-thiazole-5-carboxylic acid amide derivatives: These compounds act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (α7 nAChRs). They bind to an allosteric site on the receptor, enhancing its response to acetylcholine. []
Q8: Is febuxostat stable under various conditions?
A8: Febuxostat exhibits varying stability under different conditions:
- Forced degradation studies: Significant degradation was observed under acidic and alkaline hydrolysis, as well as wet and dry heat. It showed less degradation under photolytic conditions. []
- Methanol solvate: Febuxostat can form a methanol solvate, characterized by single-crystal X-ray diffraction. This solvate is stabilized by intermolecular hydrogen bonds. []
Q9: What are the key challenges and strategies for formulating thiazole-5-carboxylic acid derivatives?
A9: One challenge is achieving desired solubility and bioavailability. Researchers are exploring different strategies:
- Crystal form engineering: Preparing specific crystalline forms of febuxostat can influence its solubility and other physicochemical properties. []
- Solvate formation: As seen with the methanol solvate, controlling the formation of solvates can impact properties like solubility. []
Q10: How is computational chemistry being used in research on thiazole-5-carboxylic acid derivatives?
A10: Computational approaches play a crucial role in several areas:
- Conformational analysis: Density Functional Theory (DFT) calculations have been employed to study the conformational preferences of thiazole-5-carboxylic acid. []
- Prediction of ADME/Tox properties: Tools like Admet SAR 2.0 have been utilized to predict the pharmacokinetic and toxicological profiles of febuxostat and its degradation products. []
- Molecular docking: This technique has been used to investigate the interactions of thiamethoxam metabolites with plant enzymes, providing insights into the metabolic pathways. []
- Design of bio-inspired catalysts: Computational studies, including molecular dynamics simulations, have been employed to design and characterize γ-peptide foldamers based on thiazole-5-carboxylic acid for applications in enamine catalysis. []
Q11: What analytical methods are commonly used to quantify thiazole-5-carboxylic acid derivatives?
A11: Several techniques are employed, including:
- High-performance liquid chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying febuxostat and its degradation products. Various detection methods, such as UV and mass spectrometry, can be coupled with HPLC. [, , , ]
- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of metabolites in complex biological matrices. [, , ]
- Enzyme-linked immunosorbent assay (ELISA): This is a sensitive and specific method for quantifying thifluzamide residues in various matrices. []
Q12: How is the stability of thiazole-5-carboxylic acid derivatives assessed during formulation development?
A12: Stability studies are crucial for understanding how the compound degrades under various conditions. This helps determine its shelf life and appropriate storage conditions. Common tests include:
- Forced degradation studies: Exposing the compound to harsh conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to accelerate degradation and identify potential degradation products. []
Q13: What is known about the environmental impact of thiamethoxam, a neonicotinoid insecticide containing a thiazole ring?
A13: Research has focused on understanding the metabolism and potential effects of thiamethoxam in various systems:
- Metabolism in tea plants: Studies have investigated the metabolic fate of thiamethoxam in tea cell suspension cultures, identifying metabolites and their potential effects on the plant's metabolic pathways. []
- Human metabolism and excretion: Research has been conducted to determine the metabolic pathways, kinetic parameters, and urinary excretion profiles of thiamethoxam and its metabolites in human volunteers. This information is crucial for assessing human exposure and potential risks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



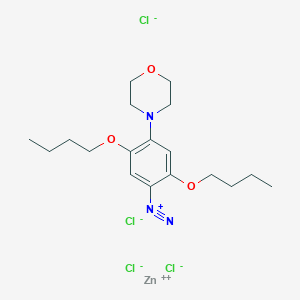
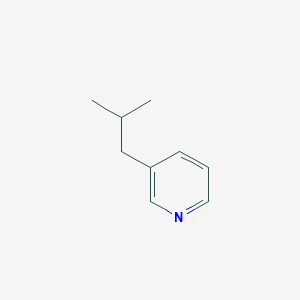


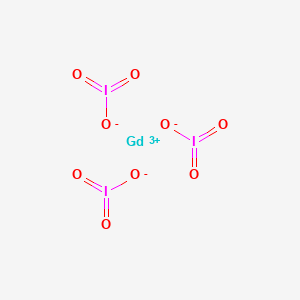
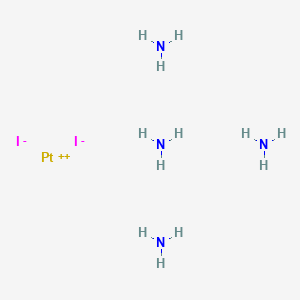
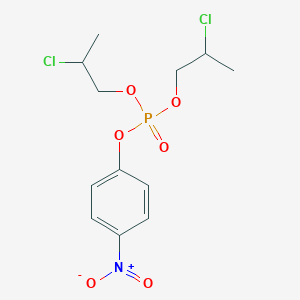

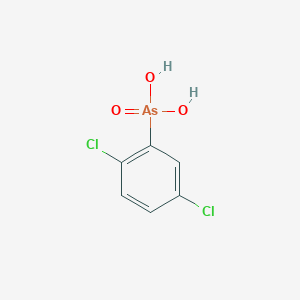
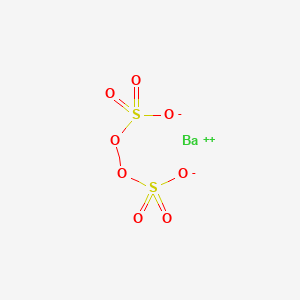

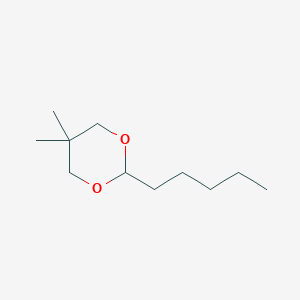

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)